2-(6-fluoro-1H-indol-1-yl)-N-(2-hydroxyphenyl)acetamide 2-(6-fluoro-1H-indol-1-yl)-N-(2-hydroxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9662728
InChI: InChI=1S/C16H13FN2O2/c17-12-6-5-11-7-8-19(14(11)9-12)10-16(21)18-13-3-1-2-4-15(13)20/h1-9,20H,10H2,(H,18,21)
SMILES: C1=CC=C(C(=C1)NC(=O)CN2C=CC3=C2C=C(C=C3)F)O
Molecular Formula: C16H13FN2O2
Molecular Weight: 284.28 g/mol

2-(6-fluoro-1H-indol-1-yl)-N-(2-hydroxyphenyl)acetamide

CAS No.:

Cat. No.: VC9662728

Molecular Formula: C16H13FN2O2

Molecular Weight: 284.28 g/mol

* For research use only. Not for human or veterinary use.

2-(6-fluoro-1H-indol-1-yl)-N-(2-hydroxyphenyl)acetamide -

Specification

Molecular Formula C16H13FN2O2
Molecular Weight 284.28 g/mol
IUPAC Name 2-(6-fluoroindol-1-yl)-N-(2-hydroxyphenyl)acetamide
Standard InChI InChI=1S/C16H13FN2O2/c17-12-6-5-11-7-8-19(14(11)9-12)10-16(21)18-13-3-1-2-4-15(13)20/h1-9,20H,10H2,(H,18,21)
Standard InChI Key KFDYDXCFUTTWCL-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)NC(=O)CN2C=CC3=C2C=C(C=C3)F)O
Canonical SMILES C1=CC=C(C(=C1)NC(=O)CN2C=CC3=C2C=C(C=C3)F)O

Introduction

2-(6-fluoro-1H-indol-1-yl)-N-(2-hydroxyphenyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific structure of 2-(6-fluoro-1H-indol-1-yl)-N-(2-hydroxyphenyl)acetamide, featuring a fluorinated indole ring linked to a hydroxyphenyl acetamide moiety, suggests potential applications in pharmaceutical research.

Synthesis Methods

The synthesis of 2-(6-fluoro-1H-indol-1-yl)-N-(2-hydroxyphenyl)acetamide typically involves a multi-step process. The initial step often involves the preparation of the indole core, followed by the introduction of the fluorine atom. Subsequent steps include the formation of the acetamide linkage with the hydroxyphenyl group.

  • Preparation of 6-Fluoroindole: This can be achieved through various methods, including the Fisher indole synthesis or the use of pre-formed indole precursors.

  • Acetamide Formation: The indole derivative is then reacted with chloroacetyl chloride to form the acetamide intermediate.

  • Coupling with Hydroxyphenylamine: The final step involves the coupling of the acetamide intermediate with 2-hydroxyphenylamine to yield the target compound.

Biological Activities

While specific biological data for 2-(6-fluoro-1H-indol-1-yl)-N-(2-hydroxyphenyl)acetamide might be limited, compounds with similar structures have shown promising activities:

  • Antimicrobial Activity: Indole derivatives are known for their antimicrobial properties, which could be enhanced by the presence of a fluorine atom.

  • Anticancer Potential: Some indole-based compounds have demonstrated anticancer activity, possibly due to their ability to interact with cellular targets.

ActivityCompound ClassMechanism
AntimicrobialIndole DerivativesDisruption of microbial membranes or interference with essential enzymes
AnticancerIndole-based CompoundsInhibition of cell proliferation or induction of apoptosis

Research Findings and Future Directions

Research on 2-(6-fluoro-1H-indol-1-yl)-N-(2-hydroxyphenyl)acetamide is likely to focus on its potential biological activities and optimization of its synthesis. Future studies could explore its efficacy in various disease models and investigate modifications to enhance its pharmacokinetic properties.

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